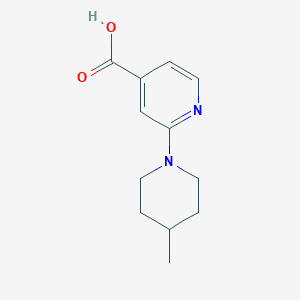

2-(4-Methylpiperidin-1-yl)isonicotinic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Methylpiperidin-1-yl)isonicotinic acid is an organic compound with the molecular formula C12H16N2O2 It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a 4-methyl-1-piperidinyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-methylpiperidine under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the carboxyl group of isonicotinic acid and the amine group of 4-methylpiperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

化学反应分析

Types of Reactions

2-(4-Methylpiperidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .

科学研究应用

2-(4-Methylpiperidin-1-yl)isonicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties

作用机制

The mechanism of action of 2-(4-Methylpiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

相似化合物的比较

Similar Compounds

Isonicotinic acid: The parent compound with a carboxyl group at the 4-position of the pyridine ring.

Nicotinic acid: An isomer with the carboxyl group at the 3-position.

Picolinic acid: Another isomer with the carboxyl group at the 2-position

Uniqueness

2-(4-Methylpiperidin-1-yl)isonicotinic acid is unique due to the presence of the 4-methyl-1-piperidinyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development .

生物活性

2-(4-Methylpiperidin-1-yl)isonicotinic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound is characterized by a piperidine ring substituted with a methyl group and an isonicotinic acid moiety. Its chemical formula is C12H16N2O2.

This compound interacts with various biological targets, primarily through modulation of neurotransmitter systems and enzyme activities. The presence of the piperidine moiety enhances its binding affinity to nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological functions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against several bacterial strains. A study demonstrated its efficacy against Mycobacterium abscessus, suggesting potential as an antibacterial agent .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies revealed that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation, likely through the modulation of specific signaling pathways.

Neuroprotective Effects

Preliminary studies indicate that this compound may offer neuroprotective benefits. It appears to enhance cognitive function in animal models, potentially by improving cholinergic transmission via nAChRs .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against M. abscessus. The compound was tested at various concentrations, demonstrating significant inhibition at doses above 50 µg/mL, with a minimum inhibitory concentration (MIC) established at 25 µg/mL.

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 5 |

| 25 | 12 |

| 50 | 20 |

Case Study 2: Anticancer Activity

In vitro assays were conducted on breast cancer cell lines (MCF-7). Treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-Methylpiperidin-1-yl)isonicotinic acid and its derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions. For instance, derivatives of isonicotinic acid are often prepared by reacting hydrazides or aldehydes with functionalized piperidine precursors. A typical approach involves refluxing 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide in absolute ethanol, followed by purification using column chromatography (silica gel/Sephadex LH 20) . Characterization typically employs IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm structure and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches).

- NMR spectroscopy : 1H-NMR resolves proton environments (e.g., methylpiperidinyl protons at δ 1.2–2.8 ppm), while 13C-NMR confirms carbonyl and aromatic carbons.

- Mass spectrometry : Determines molecular ion peaks and fragmentation patterns (e.g., [M+H+] at m/z 249 for the parent compound) .

Q. What is the recommended protocol for validating purity in synthesized batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) is effective. System suitability tests should ensure resolution ≥2.0 between analyte and impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

- Methodological Answer : Substituents on the piperidine or pyridine rings significantly impact bioactivity. For example:

- Antitubercular activity : Isonicotinic acid derivatives substituted with N-oxide groups exhibit potent MIC values (e.g., 0.22 µM against drug-sensitive Mycobacterium tuberculosis), while methyl or halogen substitutions may reduce efficacy .

- Mechanistic insights : Docking simulations using enoyl ACP reductase (InhA) reveal hydrogen bonding between the carboxylic acid group and active-site residues (e.g., Tyr158, Lys165), which can guide rational design .

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Methodological Answer : Contradictory results (e.g., MIC variations against drug-resistant strains) may arise from differences in:

- Strain specificity : Activity against MDR/XDR strains often requires higher concentrations due to efflux pump overexpression .

- Experimental conditions : Standardize inoculum size, growth media, and incubation time. Use clinical isolates alongside reference strains for cross-validation .

Q. What strategies optimize the compound’s application in material science (e.g., metal-organic frameworks)?

- Methodological Answer : Functionalize zirconium-based MOFs (e.g., MOF-808) with isonicotinic acid derivatives via solvothermal synthesis. The carboxylate group chelates metal ions (e.g., UO22+), enabling selective extraction from wastewater. Characterization via BET surface area analysis and FTIR confirms successful functionalization .

Q. Key Considerations for Experimental Design

- Synthetic Optimization : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts (e.g., unreacted hydrazide) .

- Bioactivity Assays : Include positive controls (e.g., isoniazid for TB studies) and assess cytotoxicity (e.g., HepG2/THP-1 cells) to rule off-target effects .

- Computational Modeling : Use molecular dynamics simulations to evaluate binding stability in InhA or TraE protein complexes .

属性

IUPAC Name |

2-(4-methylpiperidin-1-yl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-3-6-14(7-4-9)11-8-10(12(15)16)2-5-13-11/h2,5,8-9H,3-4,6-7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXRGOWQZJYKEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。